3a,8a-Dihydrofuro(2,3-b)benzofuran
CAS No.: 53737-95-4
Cat. No.: VC1663028
Molecular Formula: C10H8O2
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53737-95-4 |
|---|---|
| Molecular Formula | C10H8O2 |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 3a,8b-dihydrofuro[2,3-b][1]benzofuran |
| Standard InChI | InChI=1S/C10H8O2/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-6,8,10H |
| Standard InChI Key | TVFYAQBFGOGUPY-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3C=COC3O2 |
| Canonical SMILES | C1=CC=C2C(=C1)C3C=COC3O2 |
Introduction
Chemical Structure and Properties
3a,8a-Dihydrofuro(2,3-b)benzofuran belongs to the class of heterocyclic compounds featuring a fused tricyclic system. The core structure consists of a benzofuran moiety fused with a dihydrofuran ring, creating a unique tricyclic framework with specific stereochemical characteristics at the 3a and 8a positions.
Physical and Chemical Properties
The key physical and chemical properties of 3a,8a-Dihydrofuro(2,3-b)benzofuran are summarized in Table 1.
Table 1: Physical and Chemical Properties of 3a,8a-Dihydrofuro(2,3-b)benzofuran
| Property | Value | Reference |
|---|---|---|
| CAS Number | 53737-95-4 | |
| Molecular Formula | C₁₀H₈O₂ | |
| Molecular Weight | 160.17 g/mol | |
| IUPAC Name | 3a,8b-dihydrofuro[2,3-b]benzofuran | |
| Standard InChI | InChI=1S/C10H8O2/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-6,8,10H | |
| SMILES | C1=CC=C2C(=C1)C3C=COC3O2 |
The compound features a rigid, planar aromatic benzene ring fused with two heterocyclic rings containing oxygen atoms. The stereochemistry at the 3a and 8a positions plays a crucial role in determining the biological activity and reactivity of the compound. The ring system's unique architecture creates a specific spatial arrangement that contributes to its distinctive chemical behavior.
Synthesis Methods
Numerous synthetic approaches have been developed for accessing 3a,8a-Dihydrofuro(2,3-b)benzofuran and its derivatives. These methods vary in their complexity, stereoselectivity, and substrate scope. The following sections outline the most significant synthetic pathways reported in the literature.
Gold-Catalyzed Cascade Reactions
One of the most efficient and stereoselective methods for synthesizing 3a,8a-Dihydrofuro(2,3-b)benzofuran derivatives employs a gold-catalyzed cascade reaction. In this approach, 1-(2-hydroxyphenyl)-3-arylprop-2-yn-1-ols are reacted with β-oxoketones under specific catalytic conditions.
The Au(PPh₃)Cl/AgOTf/TsOH catalytic system in acetonitrile at 25°C under nitrogen atmosphere has proven particularly effective for the diastereoselective synthesis of cis-3a,8a-dihydrofuro[2,3-b]benzofuran derivatives with substituents at the 8a position. This method is notable for achieving high diastereoselectivity, with the cis configuration being predominantly formed.
Research has revealed that the acidity of the methylene group in the substrate plays a critical role in the reaction outcome. Specifically, stronger acidity of the methylene group favors the desired transformation. Additionally, toluene sulfonic acid (TsOH) serves as an essential additive that significantly enhances the reaction efficiency. This method has been successfully applied to various substrates, including 2-oxo-phosphonate, 2-oxo-sulfonate, and 3-oxobutanoate.
Palladium-Catalyzed Methods and Radical Chemistry
A facile route to 3a,8a-Dihydrofuro(2,3-b)benzofurans has been developed through consecutive employment of palladium-catalysis and samarium(II)iodide-induced radical chemistry. This approach involves the Pd-assisted coupling of tributylstannyl ethers of various 2-iodophenols with 2,5-diacetoxy-2,5-dihydrofuran, producing intermediates that can be cyclized into 3a,8a-Dihydrofuro[2,3-b]benzofurans using SmI₂. The elimination of an acetatosamarium species provides the required unsaturation in situ.
This method is noteworthy as it allows access to analogues of the ABC enol ether tricycle of aflatoxin B₁, highlighting the relevance of this synthetic approach to natural product chemistry.
Copper-Catalyzed Enantioselective Synthesis
An asymmetric approach to 2,3,3a,8a-tetrahydrofuro[2,3-b]benzofuran scaffolds has been achieved through Cu(II)/SPDO-catalyzed [3+2] cycloaddition of 2,3-dihydrofuran and quinone esters. This method provides straightforward access to these compounds with high enantioselectivity (up to 97.5:2.5 er) and diastereoselectivity (all >20:1 dr).
The resulting adducts contain two adjacent stereocenters and a continuously functionalized benzene ring. Importantly, this transformation can be performed on a gram scale, allowing for efficient synthesis of natural dihydroaflatoxin D₂ and aflatoxin B₂.
Synthesis from Coumarin Derivatives
Another notable synthetic route involves the transformation of 4-formylcoumarin derivatives via acyllactone and iminolactone rearrangements. This method provides access to both 3a,8a-dihydrofuro[2,3-b]benzofuran-2(3H)-one and the related 1,3,3a,8a-tetrahydro-2H-benzofuro[2,3-b]pyrrol-2-one ring systems.
This approach is valuable for accessing functionalized derivatives that contain additional carbonyl or lactone functionalities, expanding the structural diversity available for further transformations.
Comparison of Synthesis Methods
Table 2 provides a comparative overview of the major synthetic approaches to 3a,8a-Dihydrofuro(2,3-b)benzofuran and its derivatives.
Table 2: Comparison of Synthetic Methods for 3a,8a-Dihydrofuro(2,3-b)benzofuran Derivatives
Derivatives and Structural Analogs
The 3a,8a-Dihydrofuro(2,3-b)benzofuran scaffold serves as a fundamental building block for numerous derivatives and analogues with diverse structural and functional features. These derivatives often exhibit unique biological and chemical properties, making them valuable targets in organic synthesis and medicinal chemistry.
Key Derivatives
Several important derivatives of 3a,8a-Dihydrofuro(2,3-b)benzofuran have been reported, including substituted variants with various functional groups at different positions of the core structure. These include the following notable examples:
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4-methoxy-3a,8a-dihydrofuro[2,3-b]benzofuran-2(3H)-one, a lactone derivative with potential biological activity.
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Variously substituted 3a,8a-dihydrofuro[2,3-b]indole derivatives, which represent nitrogen analogues of the parent structure.
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3-(8-Hydroxy-6-methoxy-3a,8b-dihydrofuro[2,3-b]benzofuran-7-yl)cyclopent-2-en-1-one, also known as Aflatoxin D₁, which is a naturally occurring mycotoxin.
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Fluorinated and trifluoromethylated derivatives, which have been synthesized to explore the effects of fluorine incorporation on the properties of these compounds.
Structural Relationship to Aflatoxins
One of the most significant aspects of 3a,8a-Dihydrofuro(2,3-b)benzofuran chemistry is its structural relationship to aflatoxins, a class of highly toxic and carcinogenic compounds produced by certain strains of fungi. The core structure of 3a,8a-Dihydrofuro(2,3-b)benzofuran constitutes a key portion of the aflatoxin skeleton, making it valuable for natural product synthesis and structure-activity relationship studies.
The Cu(II)-catalyzed asymmetric synthesis method described earlier has been successfully applied to the synthesis of natural dihydroaflatoxin D₂ and aflatoxin B₂, demonstrating the practical utility of these synthetic approaches in natural product chemistry.
Diverse Functional Derivatives
Table 3 presents a selection of important 3a,8a-Dihydrofuro(2,3-b)benzofuran derivatives and their key properties.
Table 3: Selected Derivatives of 3a,8a-Dihydrofuro(2,3-b)benzofuran and Their Properties
Applications and Research Significance
The 3a,8a-Dihydrofuro(2,3-b)benzofuran scaffold and its derivatives have garnered significant attention in various fields of chemistry and biochemistry due to their unique structural features and potential applications.
Natural Product Synthesis
The most prominent application of 3a,8a-Dihydrofuro(2,3-b)benzofuran chemistry lies in natural product synthesis, particularly in the construction of aflatoxin analogues. The structural similarity between this scaffold and the core of aflatoxins makes it a valuable synthetic intermediate for accessing these complex natural compounds.
The enantioselective synthesis methods developed for 3a,8a-Dihydrofuro(2,3-b)benzofuran derivatives have been successfully applied to the total synthesis of dihydroaflatoxin D₂ and aflatoxin B₂, highlighting the practical utility of these synthetic approaches.
Medicinal Chemistry Applications
Though aflatoxins themselves are harmful, modified derivatives of 3a,8a-Dihydrofuro(2,3-b)benzofuran have potential applications in medicinal chemistry. The unique structural features of this scaffold allow for the design of compounds with specific biological activities, potentially leading to the development of new pharmaceutical agents.
Research on these compounds has focused on their synthetic pathways and chemical transformations, with the compound's distinctive structure making it an interesting candidate for further study in drug discovery due to its structural relationship to biologically active compounds.
Synthetic Methodology Development
The synthesis of 3a,8a-Dihydrofuro(2,3-b)benzofuran derivatives has driven significant advances in synthetic methodology, particularly in the areas of:
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Stereoselective synthesis, with the development of highly enantioselective and diastereoselective methods.
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Transition metal catalysis, utilizing gold, palladium, and copper catalysts for efficient transformations.
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Radical chemistry, employing samarium(II)iodide and other reagents for novel bond-forming reactions.
These methodological advances contribute to the broader field of organic synthesis, providing tools that can be applied to other systems beyond this specific scaffold.
Current Research Trends and Future Directions
Research on 3a,8a-Dihydrofuro(2,3-b)benzofuran and its derivatives continues to evolve, with several key trends emerging in recent years:
Development of New Catalytic Systems
The development of novel catalytic systems for efficient and stereoselective synthesis of these compounds remains an active area of research. Recent work has focused on the role of specific catalysts and additives, such as the unique role of TsOH in gold-catalyzed cascade reactions.
Exploration of Novel Derivatives
Researchers continue to explore new derivatives of the 3a,8a-Dihydrofuro(2,3-b)benzofuran scaffold, incorporating various functional groups to modify the properties and potential applications of these compounds. Recent examples include fluorinated derivatives and compounds with extended conjugation.
Biological Activity Studies
As synthetic methods for these compounds continue to improve, increased attention is being directed toward evaluating their biological activities and potential applications in medicinal chemistry. This includes studies on their interaction with biological targets and their potential as drug candidates.
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